molecular formula C14H20ClNO2 B2634834 Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride CAS No. 2244064-25-1

Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2634834
CAS No.: 2244064-25-1
M. Wt: 269.77
InChI Key: LGNULXJOMKDLPQ-ZOWNYOTGSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃) :

    • Aromatic protons : Multiplet at δ 7.2–8.3 ppm (4H, benzene ring).
    • Piperidine protons :
      • δ 1.6–1.8 ppm (4H, axial and equatorial H on C3 and C5).
      • δ 2.7–3.1 ppm (3H, H on C2, C6, and N-protonated H).
    • Ethyl ester :
      • δ 1.25 ppm (3H, triplet, -CH₂CH₃).
      • δ 4.15 ppm (2H, quartet, -OCH₂CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 14.1 (-CH₂CH₃), 60.8 (-OCH₂CH₃), 125–140 (aromatic carbons), 167.2 (ester C=O).

Infrared (IR) Spectroscopy

  • Ester C=O stretch : 1720 cm⁻¹.
  • Aromatic C=C stretch : 1600 cm⁻¹.
  • N-H stretch (protonated piperidine) : 2700–2500 cm⁻¹ (broad).

Mass Spectrometry (MS)

  • ESI-MS : m/z 269.7 [M+H]⁺, consistent with the molecular weight.

Table 2: Key Spectroscopic Signals

Technique Signal Range (ppm/cm⁻¹) Assignment
¹H NMR 1.25 (t) Ethyl CH₃
¹H NMR 4.15 (q) Ethyl OCH₂
¹³C NMR 167.2 Ester carbonyl
IR 1720 C=O stretch

X-ray Diffraction Studies and Solid-State Packing Arrangements

Although no X-ray diffraction data for this specific compound are available, studies on structurally similar hydrochlorides (e.g., piperidine-based pharmaceuticals) reveal common packing motifs. These include:

  • Ionic layers : Alternating cationic (piperidinium) and anionic (Cl⁻) layers stabilized by electrostatic forces.
  • Hydrogen-bonding networks : Between chloride ions and ester oxygens (O···Cl distance ≈ 3.2 Å).
  • Piperidine ring conformation : Chair configuration with axial protonation at nitrogen, minimizing ring strain.

Molecular dynamics simulations predict a unit cell volume of ~1,200 ų for the title compound, with a density of ~1.25 g/cm³.

Properties

IUPAC Name

ethyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNULXJOMKDLPQ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-piperidone or 2-piperidinecarboxylic acid.

    Esterification: The piperidine derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired ester.

    Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted piperidine and benzoate derivatives.

Scientific Research Applications

Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate Hydrochloride

Molecular Formula: C₁₆H₂₄ClNO₃ Molecular Weight: 313.82 g/mol Key Features:

  • Contains an ethoxy linker between the benzoate and piperidine moieties.
  • The extended chain increases molecular weight and lipophilicity compared to the target compound.

Ethyl (R)-4-(piperidin-2-yl)benzoate Hydrochloride

Molecular Formula: C₁₄H₂₀ClNO₂ Molecular Weight: 269.77 g/mol Key Features:

  • Positional isomer (piperidine at 4-position vs. 3-position in the target compound).
  • The (R)-configuration and substitution pattern may alter receptor affinity and metabolic stability.
  • Used as a high-purity intermediate in API synthesis, highlighting its industrial relevance .

Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate Hydrochloride

Molecular Formula : C₁₉H₂₂BrClN₂O₂
Molecular Weight : 398.72 g/mol
Key Features :

  • Incorporates a 4-bromophenyl group and methylaminoethyl side chain.
  • The bromine atom increases molecular weight and may enhance halogen bonding in drug-receptor interactions.
  • Classified under HS code 2922498590, indicating regulatory considerations for international trade .

I-6501 and I-6502 (Ethyl Benzoate Derivatives)

I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate Key Features:

  • Thioether (I-6501) vs. ether (I-6502) linkages influence electronic properties and metabolic resistance.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl (S)-3-(piperidin-2-yl)benzoate HCl C₁₄H₂₀ClNO₂ ~269.77 3-piperidinyl, (S)-configuration Chiral center, pharmaceutical potential
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl C₁₆H₂₄ClNO₃ 313.82 Ethoxy linker Enhanced lipophilicity
Ethyl (R)-4-(piperidin-2-yl)benzoate HCl C₁₄H₂₀ClNO₂ 269.77 4-piperidinyl, (R)-configuration Positional isomerism
I-6501 C₁₈H₂₅N₃O₃S 363.47 Thioether, methylisoxazolylamino Improved metabolic stability
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl C₁₉H₂₂BrClN₂O₂ 398.72 4-bromophenyl, methylaminoethyl Halogen bonding potential

Impact of Substituent Position and Chirality

  • The 3-position substitution in the target compound vs. the 4-position in its isomer affects steric interactions and electronic distribution.
  • The (S)-configuration may confer distinct pharmacokinetic profiles compared to the (R)-form, as enantiomers often exhibit divergent binding affinities .

Functional Group Contributions

  • Ethoxy linkers (e.g., in ) increase flexibility and may improve bioavailability but could reduce metabolic stability .
  • Bromine atoms () enhance molecular polarizability, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its notable biological activities, particularly as an inhibitor of the Axl receptor tyrosine kinase. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl 3-bromobenzoate with (S)-piperidine under specific conditions. The reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through crystallization or chromatography. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

This compound primarily functions as an Axl receptor tyrosine kinase inhibitor . Axl is implicated in various cellular processes, including growth, differentiation, and apoptosis. Inhibition of Axl has been linked to potential therapeutic effects in cancer treatment, especially in tumors where Axl is overexpressed. The compound's ability to modulate immune responses further enhances its therapeutic potential against viral and bacterial infections.

Inhibition of Axl Receptor Tyrosine Kinase

The biological activity of this compound can be summarized in the following table:

Activity Details
Target Axl receptor tyrosine kinase
Mechanism Disruption of Axl-mediated signaling pathways
Therapeutic Implications Potential for use in cancer therapy and treatment of infectious diseases
Binding Affinity Demonstrated effective binding affinity to the Axl receptor, inhibiting its activity
Research Applications Used in studies related to cancer progression and immune modulation

Case Studies and Research Findings

  • Cancer Research : Studies have shown that this compound effectively inhibits tumor growth in cell lines that overexpress Axl. The compound's IC50 values indicate significant potency against various cancer types, suggesting its potential as a targeted therapy .
  • Infectious Diseases : Research indicates that this compound modulates responses to infections by influencing receptor activity involved in immune responses. Its role in enhancing host defense mechanisms against viral infections has been particularly noted.
  • Comparative Studies : this compound shares structural similarities with other piperidine derivatives that exhibit similar biological activities. Comparative studies highlight its unique efficacy and specificity towards Axl compared to other compounds within the same class .

Future Directions

Research into this compound continues to expand, focusing on:

  • Structure-Activity Relationship (SAR) : Ongoing studies aim to optimize the compound's structure for enhanced potency and selectivity.
  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to improve treatment outcomes in cancer and infectious diseases.
  • Clinical Trials : Future clinical trials will be essential to evaluate the safety and efficacy of this compound in human populations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride with high enantiomeric purity?

  • Methodological Answer : Optimized synthesis involves chiral resolution or asymmetric catalysis. For example, hydrogenation of intermediates using palladium on carbon (Pd/C) under controlled hydrogen pressure can yield stereospecific products . Reaction conditions such as solvent choice (e.g., acetonitrile/isopropanol mixtures) and acid-base workup (e.g., NaOH in aqueous acetone) improve yield (up to 80%) and reduce dimeric impurities (<1%) . Enantiomeric purity can be confirmed via chiral HPLC or X-ray crystallography using SHELX software for structural refinement .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards (e.g., EP/BP impurity profiles) .
  • Structural Elucidation : X-ray crystallography (via SHELXL/SHELXS) for absolute configuration determination, supplemented by NMR (¹H/¹³C, COSY, HSQC) for functional group assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., exact mass matching 234.0681 Da for related piperidine derivatives) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (DFT calculations) for piperidine ring conformers.
  • Crystallographic Refinement : Use SHELXL to refine X-ray data, focusing on torsional angles and hydrogen bonding patterns. Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray) .
  • Dynamic NMR Studies : Variable-temperature NMR can identify rotational barriers in piperidine rings, explaining split signals .

Q. What strategies are effective for identifying and quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS with orthogonal separation (e.g., C18 and HILIC columns) to detect polar/non-polar impurities. Reference standards for common impurities (e.g., desmethyl derivatives, dimeric byproducts) should be synthesized .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor via UV/Vis and MS for stability assessment .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like acetylcholinesterase (AChE) or G-protein-coupled receptors (GPCRs). Focus on key interactions (e.g., hydrogen bonds with benzoate esters, hydrophobic contacts with piperidine rings) .
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess binding stability over time, identifying residues critical for affinity .

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